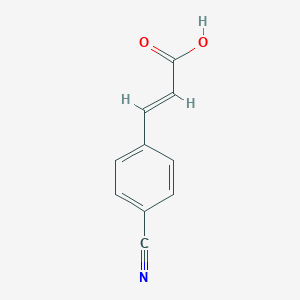
4-Cyanocinnamic acid
Numéro de catalogue B097937
Poids moléculaire: 173.17 g/mol
Clé InChI: USVZQKYCNGNRBV-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06300342B1
Procedure details


100.1 g (0.578 mol) of 4-cyano-cinnamic acid are taken up in 1400 ml 1N potassium carbonate solution and hydrogenated over palladium-charcoal at 5 bar for 2.5 hours. Then the solution is made slightly acidic and the precipitate is suction filtered, and then dried in the circulating air drier.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]>C(=O)([O-])[O-].[K+].[K+].[Pd]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:12][CH:13]=1)#[N:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C=CC(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in the circulating air drier
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
